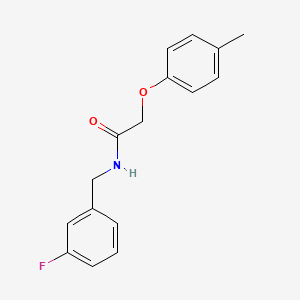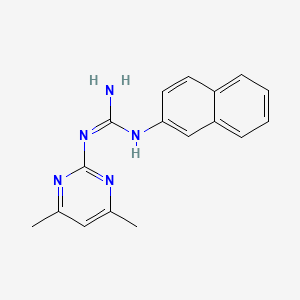
5-chloro-N-(4-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide, also known as CP-547,632, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, 5-chloro-N-(4-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide disrupts the production of DNA and RNA, leading to cell death.
Biochemical and Physiological Effects
5-chloro-N-(4-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-chloro-N-(4-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide in lab experiments is its specificity for DHODH, which makes it a useful tool for studying the role of this enzyme in cancer cell growth and proliferation. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to identify which types of cancer are most likely to respond to this treatment.
Future Directions
There are several potential future directions for research on 5-chloro-N-(4-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide. One area of interest is the development of combination therapies that include 5-chloro-N-(4-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide and other drugs that target different pathways involved in cancer cell growth and survival. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to this treatment. Finally, further research is needed to identify any potential side effects of this treatment and to develop strategies to minimize them.
Synthesis Methods
The synthesis of 5-chloro-N-(4-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide involves several steps, including the reaction of 2-amino-4-chloro-5-methylpyrimidine with 2-bromo-4-methylpyridine, followed by the addition of methylthiol and the subsequent reaction with 2-cyanoacetamide. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
5-chloro-N-(4-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide has been the subject of numerous scientific studies aimed at understanding its potential use in cancer treatment. In preclinical studies, it has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to be effective in animal models of cancer, both as a single agent and in combination with other drugs.
properties
IUPAC Name |
5-chloro-N-(4-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c1-7-3-4-14-9(5-7)16-11(18)10-8(13)6-15-12(17-10)19-2/h3-6H,1-2H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFFXBGELYYFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5464117.png)

![2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5464153.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5464160.png)

![5-[(4-acetylphenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5464177.png)
![2-{[(3,4-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5464191.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5464194.png)

![N-methyl-1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5464204.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5464217.png)
![2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis[N-(tert-butyl)acetamide]](/img/structure/B5464223.png)
![7-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5464226.png)
![2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5464228.png)